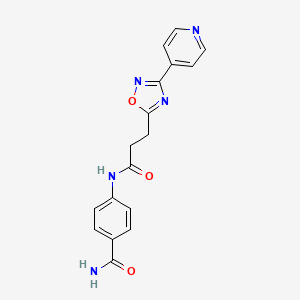
4-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as PPOP and has been synthesized using different methods.
作用机制
The mechanism of action of PPOP is not fully understood. However, it has been suggested that PPOP may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. PPOP has also been shown to interact with DNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
PPOP has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that PPOP can inhibit the growth of cancer cells and reduce inflammation. PPOP has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. In addition, PPOP has been found to be non-toxic to normal cells.
实验室实验的优点和局限性
One advantage of using PPOP in lab experiments is its potential as a fluorescent probe for imaging cellular structures. PPOP has also been found to be non-toxic to normal cells, which makes it a promising candidate for further study. However, one limitation of using PPOP in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of PPOP. One direction is to further investigate its potential as a fluorescent probe for imaging cellular structures. Another direction is to study its potential as a therapeutic agent for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of PPOP and its interactions with DNA.
合成方法
The synthesis of PPOP has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-aminobenzamide with 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting product is then purified using column chromatography to obtain pure PPOP.
科学研究应用
PPOP has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. PPOP has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
属性
IUPAC Name |
4-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c18-16(24)11-1-3-13(4-2-11)20-14(23)5-6-15-21-17(22-25-15)12-7-9-19-10-8-12/h1-4,7-10H,5-6H2,(H2,18,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDJIDQXZMOOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

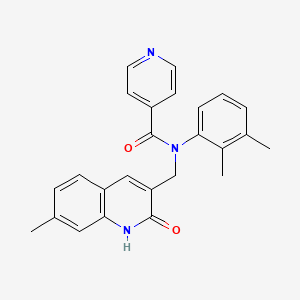
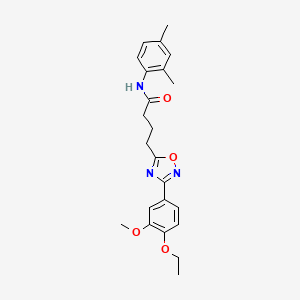

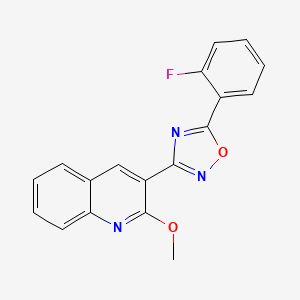



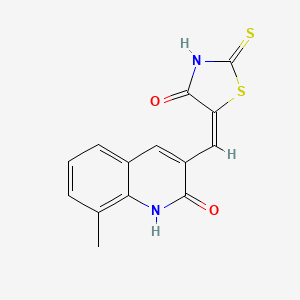





![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7691456.png)